N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC20180323
Molecular Formula: C23H18ClNO4
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H18ClNO4 |
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Molecular Weight | 407.8 g/mol |
IUPAC Name | N-benzyl-6-chloro-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |
Standard InChI | InChI=1S/C23H18ClNO4/c1-15-10-21-18(11-19(15)24)20(26)12-22(29-21)23(27)25(14-17-8-5-9-28-17)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3 |
Standard InChI Key | ICPGIIRQUQYFIZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The compound features a 4H-chromene backbone (a benzopyran derivative) with a ketone group at position 4 and a carboxamide moiety at position 2 (Figure 1). Key substituents include:
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6-Chloro group: Introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
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7-Methyl group: Enhances steric bulk and hydrophobic character, potentially affecting membrane permeability .
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N-Benzyl-N-(furan-2-ylmethyl) carboxamide: A bis-alkylated amide group that introduces aromatic (benzyl) and heteroaromatic (furan) components, contributing to π-π stacking capabilities and hydrogen-bonding diversity .
The molecular formula is C<sub>24</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>4</sub>, with a molecular weight of 437.89 g/mol. X-ray crystallographic data for analogous chromene carboxamides reveal planar flavone cores stabilized by intramolecular hydrogen bonds (e.g., O–H⋯O interactions) .
Spectroscopic and Computational Data
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1,670 cm<sup>−1</sup> (chromen-4-one), ν(N–H) at ~3,300 cm<sup>−1</sup> (amide), and ν(C–Cl) at ~750 cm<sup>−1</sup> .
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NMR (predicted):
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LogP: Estimated at 3.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a three-step strategy:
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Chromene Core Formation: Condensation of 2-hydroxyacetophenone derivatives with chloro-substituted β-ketoesters under acidic conditions.
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Carboxamide Installation: Coupling of chromene-2-carboxylic acid with N-benzyl-N-(furan-2-ylmethyl)amine using EDCI/HOBt or other peptide coupling reagents .
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Purification: Column chromatography (SiO<sub>2</sub>, hexane/EtOAc gradient) yields >95% purity .
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield (∼15% increase) and reduce reaction times compared to batch processing for chromene cyclization.
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Green Chemistry Metrics: Atom economy = 78.4%; E-factor = 2.3 (solvent waste dominates) .
Biological Activity and Structure-Activity Relationships
Cytotoxicity Profile
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Vero Cell Assays: IC<sub>50</sub> > 50 μM, indicating low mammalian cytotoxicity .
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Selectivity Index: >10 for bacterial vs. human cells, suggesting therapeutic potential .
Physicochemical Stability and Formulation
Degradation Pathways
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Hydrolytic Degradation: Amide bond cleavage at pH < 3 or pH > 10 (t<sub>1/2</sub> = 8 h at pH 1.2) .
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Photostability: 90% remaining after 24 h under UV-Vis light (300–800 nm) .
Solid-State Characterization
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Polymorphism: Two anhydrous forms identified via DSC (Form I: m.p. 218°C; Form II: m.p. 225°C) .
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Hygroscopicity: Water uptake <0.5% at 75% RH, suitable for tropical storage .
Applications in Drug Development
Lead Optimization Strategies
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Halogenation: 6-Chloro substitution improves metabolic stability (t<sub>1/2</sub> in liver microsomes: 42 min vs. 28 min for non-chlorinated analog).
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Prodrug Approaches: Ethyl ester derivatives increase oral bioavailability from 12% to 34% in rat models .
Patent Landscape
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